(2,4-Dimethylmorpholin-3-yl)methanamine
Description
(2,4-Dimethylmorpholin-3-yl)methanamine is a morpholine derivative featuring a six-membered morpholine ring substituted with two methyl groups at positions 2 and 4 and a methanamine (-CH2NH2) group at position 3. This compound is structurally related to bioactive amines and may serve as a precursor or pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2,4-dimethylmorpholin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-6-7(5-8)9(2)3-4-10-6/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
SMMKAUJFHDARGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCO1)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylmorpholin-3-yl)methanamine typically involves the reaction of morpholine derivatives with suitable alkylating agents. One common method is the alkylation of 2,4-dimethylmorpholine with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .
Industrial Production Methods
Industrial production of (2,4-Dimethylmorpholin-3-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, amine oxides, and reduced amine compounds .
Scientific Research Applications
(2,4-Dimethylmorpholin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (2,4-Dimethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of (2,4-Dimethylmorpholin-3-yl)methanamine and their distinguishing features:
Key Observations :
- Substitution Position: The placement of methyl groups (e.g., 2,4-dimethyl vs. 4-methyl) significantly alters steric and electronic properties.
- Bulkier Groups : Compounds like {4-[(3-methylphenyl)methyl]morpholin-2-yl}methanamine introduce aromatic bulk, which may enhance binding affinity in receptor interactions but reduce solubility .
- Heterocyclic Modifications : The thiolane-morpholine hybrid in [3-(Morpholin-4-yl)thiolan-3-yl]methanamine introduces sulfur, which could influence redox properties or metabolic stability .
Implications for (2,4-Dimethylmorpholin-3-yl)methanamine :
- The methanamine group could serve as a hydrogen bond donor, facilitating interactions with biological targets.
Physicochemical Properties
Notes:
- The additional methyl group in the target compound increases hydrophobicity compared to (4-Methylmorpholin-3-yl)methanamine.
- Thiolane-containing analogs (e.g., ) exhibit higher molecular weights and lower solubility due to sulfur’s polarizability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
